(Cyclohexylmethyl)(methyl)amine
Overview
Description
(Cyclohexylmethyl)(methyl)amine is a chemical compound with the molecular formula C8H17N . It is a colorless liquid and is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of (Cyclohexylmethyl)(methyl)amine is represented by the SMILES string CNCC1CCCCC1
. The InChI code for this compound is 1S/C8H17N/c1-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
.
Physical And Chemical Properties Analysis
(Cyclohexylmethyl)(methyl)amine is a liquid at room temperature . It has a molecular weight of 127.23 . The compound is also known to be flammable .
Scientific Research Applications
Synthesis Methods
- Direct N-Monomethylation: Cyclohexylmethyl(methyl)amine and similar compounds can be produced through direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent. This process is environmentally friendly due to low catalyst loading and broad substrate scope (Li et al., 2012).
Antibacterial Applications
- Antibacterial Activity: Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, closely related to cyclohexylmethyl(methyl)amine, have been shown to possess potent antibacterial activity against various strains including Pseudomonas aeruginosa and Staphylococcus epidermidis (Kumar et al., 2010).
Pharmaceutical Development
- Renin Inhibitor Discovery: Cyclohexylmethyl(methyl)amine structures have been incorporated in the development of nonpeptidic alkyl amine renin inhibitors for potential clinical utility, demonstrating significant selectivity and efficacy in models of hypertension (Jia et al., 2011).
Catalysis and Industrial Applications
- Reductive Amination Catalysts: These compounds are integral in the development of cost-effective methods for the synthesis and functionalization of amines, using earth-abundant metal-based catalysts (Senthamarai et al., 2018).
- Ethylene Tetramerization: Derivatives of cyclohexylmethyl(methyl)amine, particularly with specific N-substitutions, have shown efficiency as catalysts in ethylene tetramerization, producing high-value chemicals (Kuhlmann et al., 2007).
Medical Imaging
- PET Radiotracer Synthesis: Cyclohexylmethyl(methyl)amine-related compounds have applications in the development of PET (positron emission tomography) radiotracers, aiding in the study of diseases like Alzheimer's (Liger et al., 2015).
Safety And Hazards
(Cyclohexylmethyl)(methyl)amine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised when handling this compound .
properties
IUPAC Name |
1-cyclohexyl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLPMBLJZJCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948625 | |
Record name | 1-Cyclohexyl-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-methylmethanamine | |
CAS RN |
25756-29-0 | |
Record name | N-Methylcyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25756-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethylamine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexyl-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclohexylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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